Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride is a highly specialized, conformationally restricted bicyclic amino acid scaffold utilized primarily in advanced medicinal chemistry and drug discovery. As a bridged analogue of morpholine-3-carboxylic acid, it features an oxygen bridge that locks the ring into a rigid 3D conformation, significantly increasing its fraction of sp3 carbons (Fsp3). The endo stereochemistry precisely dictates the spatial orientation of the 2-carboxylic acid, while the hydrochloride salt form ensures long-term bench stability and high aqueous solubility. This building block is typically procured for the synthesis of highly selective kinase inhibitors and epigenetic modulators, where standard flexible morpholine or proline derivatives fail to provide the necessary target selectivity and metabolic stability [1].
Substituting this compound with unbridged morpholine-3-carboxylic acid or proline derivatives introduces conformational flexibility that severely compromises both target selectivity and metabolic stability. Flexible morpholines are highly susceptible to CYP450-mediated oxidation adjacent to the heteroatoms, whereas the bridged 8-oxa-3-azabicyclo[3.2.1]octane core sterically shields these sites, drastically extending microsomal half-life. Furthermore, substituting the endo isomer with the exo diastereomer alters the exit vector of the carboxylic acid by roughly 100 to 120 degrees, which can completely abrogate hydrogen bonding in tight enzymatic pockets such as kinase hinge regions. Finally, attempting to use the free base instead of the hydrochloride salt often results in handling issues, as the free base can be prone to oxidation and variable moisture uptake, leading to irreproducible stoichiometry during critical amide coupling steps [1].
Incorporation of the 8-oxa-3-azabicyclo[3.2.1]octane core in place of standard morpholine rings drastically improves metabolic stability. In comparative microsomal stability assays, derivatives utilizing the bridged 8-oxa-3-azabicyclo[3.2.1]octane scaffold exhibited near-zero degradation in rat liver microsomes over 30 minutes, whereas standard morpholine analogs underwent rapid CYP450-mediated oxidation. This steric shielding of the alpha-carbons prevents rapid clearance, making the bridged scaffold a critical procurement choice for optimizing in vivo pharmacokinetic profiles [1].
| Evidence Dimension | Microsomal stability (CYP450 resistance) |
| Target Compound Data | Highly stable (near-zero degradation in rat liver microsomes at 30 min for derived scaffolds) |
| Comparator Or Baseline | Unbridged morpholine derivatives (rapid degradation/high clearance) |
| Quantified Difference | >70% improvement in remaining parent compound at 30 minutes |
| Conditions | In vitro rat liver microsome assay |
Procuring the bridged scaffold prevents late-stage pharmacokinetic failures caused by rapid oxidative metabolism common to standard morpholines.
The rigid 3D structure of the 8-oxa-3-azabicyclo[3.2.1]octane core forces substituents into highly specific trajectories, which is impossible with flexible rings. In the development of dual mTOR/PI3K inhibitors, replacing a standard morpholine with the 8-oxa-3-azabicyclo[3.2.1]octane scaffold increased selectivity for mTOR over PI3Kα by more than 1000-fold. The endo-2-carboxylic acid specifically provides a rigidified vector for downstream amide functionalization, ensuring that the resulting pharmacophore perfectly aligns with target hinge regions without the entropic penalty of flexible chains [1].
| Evidence Dimension | Target selectivity (mTOR vs PI3Kα) |
| Target Compound Data | >1000-fold selectivity for target kinase |
| Comparator Or Baseline | Standard morpholine derivatives (poor selectivity, <10-fold) |
| Quantified Difference | ~100-fold to 1000-fold increase in selectivity ratio |
| Conditions | Kinase binding and cellular assays (e.g., LanthaScreen TR-FRET) |
Buyers developing highly selective inhibitors must use this rigid scaffold to eliminate off-target toxicity associated with flexible morpholine or piperidine rings.
The endo configuration of the 2-carboxylic acid is not interchangeable with the exo form. The endo geometry directs the carboxylate (and subsequent amide linkages) downward relative to the oxygen bridge, which is an absolute requirement for fitting into specific sterically restricted binding pockets (such as those in PRMT5 or TAK1). Using the exo isomer or a racemic mixture results in steric clashes and a complete loss of binding affinity, as the exit vector is misaligned by approximately 100–120 degrees [1].
| Evidence Dimension | Spatial exit vector alignment |
| Target Compound Data | Endo isomer (precise alignment with target hinge regions) |
| Comparator Or Baseline | Exo isomer (misaligned vector causing steric clash) |
| Quantified Difference | ~100-120 degree shift in substituent trajectory |
| Conditions | Structure-activity relationship (SAR) modeling and X-ray crystallography |
Procuring the pure endo isomer is mandatory for applications where 3D pharmacophore geometry is the primary driver of target affinity.
Small saturated heterocycles like the 8-oxa-3-azabicyclo[3.2.1]octane free base are often hygroscopic oils or low-melting solids that are prone to atmospheric degradation. Procuring the hydrochloride salt ensures a free-flowing, bench-stable crystalline powder. This stability prevents equivalent weight drift caused by moisture absorption, ensuring precise stoichiometry during critical peptide or amide coupling reactions (e.g., using HATU or EDC), which directly translates to higher yields and fewer purification bottlenecks [1].
| Evidence Dimension | Stoichiometric reliability and handling |
| Target Compound Data | Hydrochloride salt (bench-stable, precise equivalent weight) |
| Comparator Or Baseline | Free base (hygroscopic, variable equivalent weight) |
| Quantified Difference | Significant reduction in coupling reaction failures and yield variations |
| Conditions | Standard benchtop handling and amide coupling workflows |
The hydrochloride salt eliminates batch-to-batch variability in synthetic workflows, saving expensive coupling reagents and purification time.
The rigid 8-oxa-3-azabicyclo[3.2.1]octane core is the premier choice for developing selective mTOR, TAK1, and PI3K inhibitors where standard morpholines fail to provide sufficient target discrimination due to entropic penalties [1].
The endo-2-carboxylic acid provides the exact spatial trajectory required for targeting the sterically restricted active sites of PRMT5 and other epigenetic enzymes, making it a critical precursor for next-generation oncology drugs [2].
Ideal for late-stage lead optimization workflows where a flexible proline or morpholine-3-carboxylic acid must be replaced to cure rapid CYP450-mediated clearance without losing critical hydrogen-bond acceptor properties [1].
Used as a core building block in DNA-encoded libraries (DELs) and combinatorial chemistry to generate highly 3D, sp3-rich chemical spaces that improve the clinical success rates of small molecules, facilitated by the bench-stable hydrochloride salt form [3].